molecular formula C11H12O B14288248 2-phenyl-3,6-dihydro-2H-pyran CAS No. 126087-54-5

2-phenyl-3,6-dihydro-2H-pyran

Cat. No.: B14288248
CAS No.: 126087-54-5
M. Wt: 160.21 g/mol
InChI Key: YNDPEFKHBGCWDR-UHFFFAOYSA-N
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Description

2-Phenyl-3,6-dihydro-2H-pyran: is a heterocyclic compound that features a six-membered ring containing one oxygen atom and a phenyl group attached to the second carbon atom. This compound is part of the broader class of dihydropyrans, which are known for their diverse chemical reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3,6-dihydro-2H-pyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of phenylacetaldehyde with 1,3-butadiene in the presence of a Lewis acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-phenyl-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-3,6-dihydro-2H-pyran is unique due to the presence of the phenyl group, which imparts specific electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-phenyl-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-7,11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDPEFKHBGCWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432498
Record name 2-phenyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126087-54-5
Record name 2-phenyl-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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